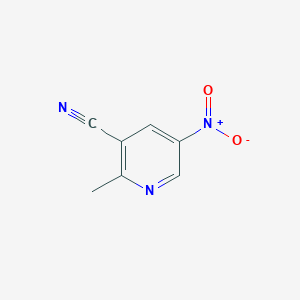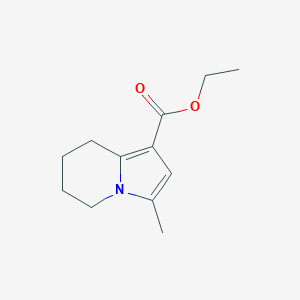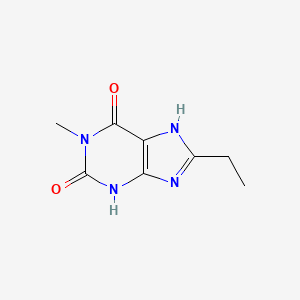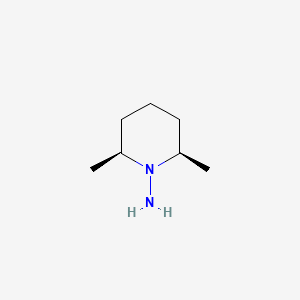![molecular formula C11H7NOS B3354800 Thiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-51-0](/img/structure/B3354800.png)
Thiopyrano[3,2-b]indol-4(5H)-one
Vue d'ensemble
Description
“Thiopyrano[3,2-b]indol-4(5H)-one” is a chemical compound that has been studied in various scientific research . It is involved in domino reactions with dimethyl acetylenedicarboxylate .
Synthesis Analysis
The synthesis of “Thiopyrano[3,2-b]indol-4(5H)-one” involves a reaction with dimethyl acetylenedicarboxylate . The reaction proceeds via two competing cascade pathways .Molecular Structure Analysis
The molecular structure of “Thiopyrano[3,2-b]indol-4(5H)-one” has been investigated in detail by DFT PCM/B3LYP/6-311++G(d,p) quantum chemical calculations .Chemical Reactions Analysis
The chemical reactions of “Thiopyrano[3,2-b]indol-4(5H)-one” involve an alkyne–thiocarbonyl metathesis or (3+2) cycloaddition mechanisms . At the next stages, two parallel rearrangements in both cases proceed, including thiopyrane rings opening and thiophene rings closure .Applications De Recherche Scientifique
Inhibition of 5-Lipoxygenase
Thiopyrano[2,3,4-c,d]indoles, including Thiopyrano[3,2-b]indol-4(5H)-one, have been studied for their potential as 5-lipoxygenase inhibitors. 5-Lipoxygenase is an enzyme involved in the production of leukotrienes, which are inflammatory mediators. Research shows that compounds like Thiopyrano[3,2-b]indol-4(5H)-one can inhibit 5-HPETE production and LTB4 synthesis, which are crucial steps in the leukotriene biosynthesis pathway. This inhibition suggests potential therapeutic applications in conditions like asthma and other inflammatory diseases (Hutchinson et al., 1993).
Leukotrienes Biosynthesis Inhibition
Studies have also focused on the synthesis and evaluation of Thiopyrano[3,2-b]indol-4(5H)-one derivatives to determine their structural requirements for inhibiting leukotrienes biosynthesis. This is significant for conditions like psoriasis, as leukotrienes play a crucial role in inflammatory processes. Certain derivatives have shown significant activity in in vivo models, indicating potential for therapeutic use in inflammatory disorders (Kuehm-Caubère et al., 1999).
Photochemotherapeutic Activity
Derivatives of Thiopyrano[2,3-e]indol-2-ones, a closely related compound, have been synthesized for potential photochemotherapeutic applications. These compounds have shown a strong antiproliferative effect upon irradiation with UVA light. This suggests their potential as a new class of photoactivable drugs for treating certain types of cancer (Barraja et al., 2005).
Green Synthesis Approaches
Efforts have been made to develop green synthesis approaches for Thiopyrano[2,3-b]indole derivatives, including Thiopyrano[3,2-b]indol-4(5H)-one. A notable example is the one-pot, three-component approach that efficiently synthesizes various thiopyrano[2,3-b]indole derivatives in water. This method highlights the advantages of short reaction times, excellent yields, and the formation of new bonds and a stereocenter in a single operation, which is important for sustainable chemistry practices (Majumdar et al., 2012).
Biosynthesis of Indole Alkaloid Antibiotics
The Thiopyrano[3,2-b]indol-4(5H)-one scaffold is also found in chuangxinmycin, an indole alkaloid antibiotic with significant inhibitory effects on bacterial tryptophanyl-tRNA synthetase. Research into the biosynthetic gene cluster of chuangxinmycin could lead to the development of new antibiotics and a better understanding of the biosynthesis process for these compounds (Xu et al., 2018).
Synthesis and Catalysis
Thiopyrano[3,2-b]indol-4(5H)-one derivatives have been synthesized using various methods, including the Fischer-indole cyclization and reactions with different catalysts. These methods are important for developing novel heterocyclic compounds with potential applications in medicinal chemistry and catalysis (Settimo et al., 2000).
Antidepressant Agents
Certain thiopyrano[3,4-b]indoles, closely related to Thiopyrano[3,2-b]indol-4(5H)-one, have beenstudied for their potential as antidepressant agents. These compounds have shown to selectively affect norepinephrine and serotonin uptake mechanisms, which are critical in the treatment of depression. The structure-activity relationships of these compounds provide insights into their potential use as antidepressants and as tools for studying neurotransmitter uptake mechanisms (Lippmann & Pugsley, 1976).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of thiopyrano[2,3-b]indol-2-ones, which include Thiopyrano[3,2-b]indol-4(5H)-one, has been explored. This technique offers an operationally simple and efficient way to synthesize these compounds, highlighting advancements in synthetic methodologies that are more time-efficient and potentially more environmentally friendly (Jha et al., 2014).
Antiproliferative Agents
Benzothiopyranoindoles, a class of compounds related to Thiopyrano[3,2-b]indol-4(5H)-one, have been synthesized and evaluated for their antiproliferative activity. Their ability to interact with nucleic acids and inhibit topoisomerases highlights their potential as antiproliferative agents in cancer treatment (Dalla Via et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
5H-thiopyrano[3,2-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-9-5-6-14-11-7-3-1-2-4-8(7)12-10(9)11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCSGSMKNCATGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605456 | |
| Record name | Thiopyrano[3,2-b]indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61164-51-0 | |
| Record name | Thiopyrano[3,2-b]indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol](/img/structure/B3354736.png)

![[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B3354739.png)
![Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-](/img/structure/B3354762.png)


![4H-Furo[3,2-B]indole-2-carbaldehyde](/img/structure/B3354780.png)
![4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B3354783.png)
![6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3354788.png)


![2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl-](/img/structure/B3354802.png)
![3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B3354807.png)